1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-[[1-[(3-methoxyphenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13-7-17-19(8-13)12-15-10-18(11-15)9-14-4-3-5-16(6-14)20-2/h3-8,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXHAOVRFPRYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Azetidine Intermediate Preparation
The azetidine scaffold is synthesized via ring-closing reactions or derivatization of preformed azetidine precursors. A notable method involves the deprotection of N-t-butyl-O-trimethylsilylazetidine using hydrochloric acid, followed by alkaline hydrolysis to yield free azetidine. Subsequent alkylation with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride introduces the 3-methoxyphenylmethyl group at the azetidine nitrogen. This step typically employs polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 68–75% after recrystallization.
Functionalization at the Azetidine 3-Position
To append the methylene linker required for pyrazole attachment, azetidine-3-methanol is oxidized to the corresponding aldehyde using Dess-Martin periodinane or Swern oxidation conditions. Reductive amination with methylamine or direct alkylation with methyl iodide then introduces the methyl group at the 3-position. Alternatively, azetidine-3-carbaldehyde undergoes Wittig olefination with methyltriphenylphosphonium ylide to install the methylene bridge.
Pyrazole Moiety Construction
4-Methyl-1H-pyrazole Synthesis
The 4-methyl-1H-pyrazole core is synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For instance, methyl hydrazine reacts with acetylacetone in ethanol under reflux to afford 4-methyl-1H-pyrazole in 82% yield. Regioselectivity is ensured by controlling stoichiometry and reaction temperature, with higher temperatures favoring the 4-methyl isomer.
Bromination at the Pyrazole 1-Position
To enable coupling with the azetidine intermediate, the pyrazole nitrogen is alkylated using bromomethyl reagents. Treatment of 4-methyl-1H-pyrazole with bromomethyl methyl ether in the presence of sodium hydride in DMF yields 1-(bromomethyl)-4-methyl-1H-pyrazole. This intermediate is isolated via aqueous workup and solvent evaporation, achieving purities >95% by HPLC.
Coupling Strategies for Azetidine-Pyrazole Conjugation
Nucleophilic Substitution
The azetidine-3-methylene intermediate reacts with 1-(bromomethyl)-4-methyl-1H-pyrazole under basic conditions. Sodium hydride in DMF facilitates the displacement of bromide, forming the desired C–N bond. Reaction monitoring via TLC reveals completion within 12–18 hours at 25°C, with yields of 65–70% after column chromatography.
Palladium-Catalyzed Cross-Coupling
For enhanced efficiency, Suzuki-Miyaura coupling is employed. The azetidine derivative is functionalized with a boronic ester at the 3-position, which couples with 1-(halomethyl)-4-methyl-1H-pyrazole in the presence of Pd(PPh₃)₄ and potassium carbonate. This method achieves higher yields (78–85%) and minimizes side products, though it requires rigorous exclusion of moisture and oxygen.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies indicate that DMF outperforms THF in alkylation reactions due to its superior solvation of sodium hydride. Elevated temperatures (50–60°C) accelerate coupling but risk azetidine ring degradation, necessitating a balance between rate and stability.
Catalytic Enhancements
The addition of catalytic sodium iodide (5 mol%) in nucleophilic substitutions improves bromide displacement kinetics, reducing reaction times by 30%. Similarly, using potassium iodide as a promoter in cyclization steps enhances regioselectivity for the 4-methylpyrazole isomer.
Purification and Characterization
Crystallization Techniques
The final compound is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless crystals with >99% purity. Slow cooling from 60°C to 4°C minimizes inclusion of solvent impurities.
Analytical Validation
1H NMR (400 MHz, CDCl₃) confirms structure: δ 7.25 (t, J = 8.0 Hz, 1H, aromatic), 6.85–6.79 (m, 3H, aromatic), 4.12 (s, 2H, N–CH₂–Pyrazole), 3.80 (s, 3H, OCH₃), 2.35 (s, 3H, Pyrazole-CH₃). High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₁₈H₂₃N₃O (M⁺ calc. 297.1841; found 297.1839) .
Chemical Reactions Analysis
Types of Reactions
1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole Dihydrochloride
- Structure : Lacks the 3-methoxyphenylmethyl group, featuring only the azetidine-pyrazole core.
- Molecular Formula : C₇H₁₃Cl₂N₃ vs. C₁₇H₂₁N₃O for the target compound.
- The dihydrochloride salt form (vs. free base) enhances solubility but may alter pharmacokinetics .
4-((3-(2-Fluoro-6-Methoxyphenoxy)Azetidin-1-yl)Methyl)-5-Methyl-1-Phenyl-1H-Pyrazole
- Structure: Features a fluorinated methoxyphenoxy group on the azetidine.
- The phenyl group on pyrazole (vs. methyl in the target) may enhance steric bulk, affecting receptor selectivity.
1-(1-(3-Methoxyphenyl)-1H-Pyrazol-4-yl)-N-Methylmethanamine
- Structure : Replaces the azetidine with an N-methylmethanamine chain.
- The amine chain introduces flexibility but may lower metabolic stability .
Ethyl 1-(4-Methoxybenzyl)-3-p-Tolyl-1H-Pyrazole-5-Carboxylate
- Structure : Contains a pyrazole with ester and 4-methoxybenzyl groups.
- Key Differences :
3-(3-{1-[(4-Methanesulfonylphenyl)Methyl]-1H-Pyrazol-3-yl}Phenyl)-6-Methylpyridazine
- Structure : Includes a sulfonyl group on the aromatic ring.
- Key Differences :
- The sulfonyl group’s strong electron-withdrawing nature enhances acidity and hydrogen-bonding capacity, differing from the methoxy group’s electron-donating effects .
Biological Activity
1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a complex organic compound characterized by its unique azetidine and pyrazole ring structures. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.36 g/mol. Its structural components include:
- Azetidine Ring : A four-membered ring containing nitrogen.
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria.
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivatives | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
In vitro studies have suggested that the compound may exhibit antiviral properties by interfering with viral replication mechanisms. Similar compounds have been shown to inhibit viral enzymes, thereby preventing the spread of infections.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. In one study, it was reported that pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell signaling pathways.
Case Study: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that treatment with a related pyrazole compound resulted in a significant reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
These findings indicate that the compound's structure may play a crucial role in its biological activity.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors could alter signal transduction pathways, affecting cellular responses.
- DNA Interaction : Potential interactions with DNA may lead to inhibition of replication or transcription processes.
Q & A
Q. Key Optimization Parameters :
| Reaction Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Azetidine alkylation | THF, 0–5°C, NaH as base | 60–80% | |
| CuAAC coupling | THF/H₂O (1:1), 50°C, 16 h | ~61% | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |
Yield variability arises from solvent choice, catalyst loading, and temperature.
Basic Question: How is structural characterization performed for this compound?
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole and azetidine rings. Methoxybenzyl protons resonate at δ 3.7–3.9 ppm .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.8–62.9° for methoxyphenyl-pyrazole interactions) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 270.2 m/z) .
Advanced Question: What mechanistic insights explain the reactivity of the azetidine-pyrazole hybrid?
Q. Methodological Answer :
- Click Chemistry Mechanism : Cu(I)-catalyzed cycloaddition between azide and alkyne groups proceeds via a six-membered transition state, confirmed by DFT calculations .
- Steric Effects : The 3-methoxybenzyl group introduces steric hindrance, slowing nucleophilic substitution at the azetidine nitrogen. Kinetic studies (e.g., Eyring plots) quantify activation parameters .
Advanced Question: How does the 3-methoxybenzyl substituent influence structure-activity relationships (SAR)?
Q. Methodological Answer :
- Electronic Effects : The methoxy group enhances electron density on the phenyl ring, stabilizing π-π interactions with biological targets (e.g., enzymes) .
- Conformational Analysis : Dihedral angles between the methoxyphenyl and pyrazole rings (48.9–62.9°) correlate with binding affinity in molecular docking studies .
Advanced Question: What computational strategies model this compound’s interactions with biological targets?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with COX-2 or kinase targets) using AMBER or GROMACS. Solvation models (TIP3P) refine free-energy landscapes .
- Docking Studies : AutoDock Vina predicts binding poses, with scoring functions (e.g., ΔG = -9.2 kcal/mol) validated by in vitro assays .
Advanced Question: What biological activities are hypothesized for this compound?
Q. Methodological Answer :
- Anti-inflammatory Potential : Pyrazole derivatives inhibit COX-2 (IC₅₀ = 0.8–2.1 µM) via competitive binding to the catalytic site .
- Anticancer Activity : Analogues induce apoptosis in HeLa cells (EC₅₀ = 12.3 µM) via caspase-3 activation .
Advanced Question: How can solubility and formulation challenges be addressed?
Q. Methodological Answer :
- Co-solvent Systems : Ethanol/PEG 400 (1:1) improves aqueous solubility (from <0.1 mg/mL to ~2.5 mg/mL) .
- Prodrug Design : Esterification of the pyrazole nitrogen enhances bioavailability (e.g., acetylated prodrugs show 3× higher Cmax in rat models) .
Advanced Question: How to resolve contradictions in reported synthetic yields (60–80% vs. 61%)?
Q. Methodological Answer :
- Design of Experiments (DoE) : Vary catalyst (CuSO₄ vs. CuI), solvent (THF vs. DMF), and temperature (50°C vs. RT) to identify critical factors. Pareto charts rank parameter significance .
- Kinetic Profiling : In situ IR spectroscopy monitors reaction progress, revealing Cu(I) catalyst deactivation as a yield-limiting factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
